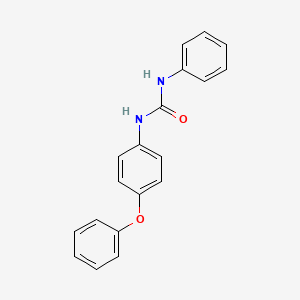
N-(4-phenoxyphenyl)-N'-phenylurea
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-N'-phenylurea, commonly known as fenuron, is a chemical compound that belongs to the class of urea herbicides. Fenuron is a white crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C. It is commonly used as a herbicide to control weeds in various crops, including cotton, soybean, and sugarcane. Fenuron has also been studied for its potential use in scientific research due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Morphine Enhancement
N-(4-phenoxyphenyl)-N'-phenylurea derivatives have been synthesized and analyzed for their structure. These compounds, when evaluated for morphine analgesia enhancement, showed significant effects, suggesting potential applications in enhancing morphine analgesia (Almasi Rad et al., 2004).
Herbicide Metabolism
Research into the metabolism of chlorotoluron, a phenylurea herbicide, revealed its widespread use in winter wheat for controlling broad-leaf weeds. The study of this compound's metabolism could be crucial for understanding resistance in various weeds and its environmental impact (Menéndez et al., 1997).
Chemical Rearrangements
Studies have shown that N-phenyl-N′-phenoxyurea can undergo acid-catalyzed rearrangement to form biphenyl derivatives, indicating potential for fundamental aromatic rearrangement applications (Endo et al., 1984).
Insecticidal Activity and Toxicity
Investigations into N-benzoyl-N'-phenylureas have shown that alkylated derivatives of these compounds display decreased toxicity against aquatic invertebrates while maintaining insecticidal activity. This research may inform the development of more environmentally friendly pesticides (Koyanagi et al., 1998).
Bioremediation Technology
Studies on the phenylurea herbicide diuron have shown that it can be effectively degraded using cyclodextrin-based bioremediation technology. This approach has significant implications for cleaning contaminated soils and waters (Villaverde et al., 2012).
Pharmaceutical Applications
Research into N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas has revealed that certain derivatives exhibit potent anti-inflammatory activity. This could be significant for developing new anti-inflammatory drugs (Fatima et al., 2014).
Environmental Fate
Research has been conducted to understand the degradation of phenylurea herbicides, including their transformation during drinking water treatment. This is crucial for assessing the environmental impact and safety of water supplies (Chusaksri et al., 2012).
Propriétés
IUPAC Name |
1-(4-phenoxyphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNHEWVUYXOHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



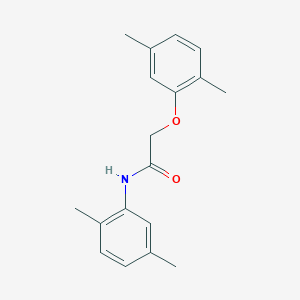
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
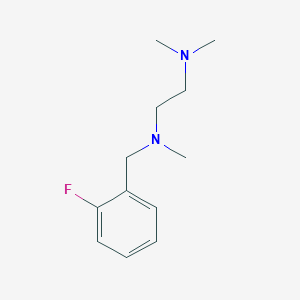
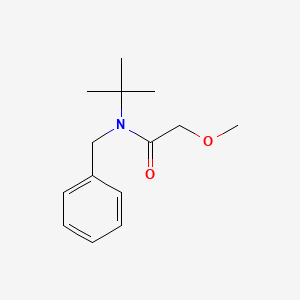
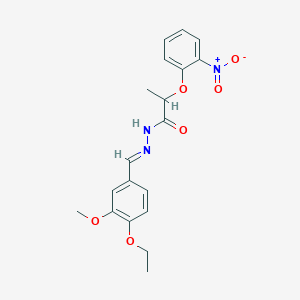
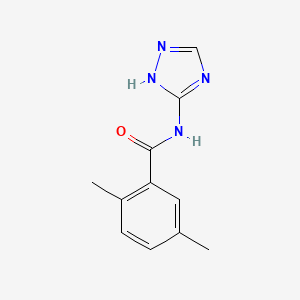
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)
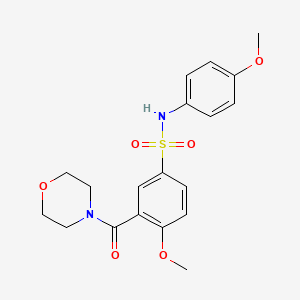
![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)


![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)